13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate
Overview
Description
13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[405635]tetradecane-9,13-dicarboxylate is a complex organic compound with a unique structure It is characterized by its dispiro arrangement, which involves two spiro-connected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate involves multiple steps. The starting materials typically include specific amines and carboxylic acids, which undergo condensation reactions to form the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate include other dispiro compounds with different functional groups. Examples include:
- 1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-methyl ester 9-tert-butyl ester
- 1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-ethyl ester 9-tert-butyl ester
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. The benzyl and tert-butyl ester groups confer distinct reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
13-O-benzyl 9-O-tert-butyl 4-oxo-3,9,13-triazadispiro[4.0.56.35]tetradecane-9,13-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-22(2,3)32-21(30)26-13-10-23(11-14-26)16-27(17-24(23)9-12-25-19(24)28)20(29)31-15-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMPFOHZCSKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC23CCNC3=O)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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